1-(2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone
Description
1-(2,4-Dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is a hydroxyacetophenone derivative featuring a dihydroxyphenyl group (positions 2 and 4) and a 1-phenylpyrazole moiety linked via an ethanone bridge. This compound combines the redox-active properties of polyphenols with the heterocyclic diversity of pyrazoles, making it a candidate for pharmaceutical and materials science research.
Properties
CAS No. |
51412-24-9 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C17H14N2O3/c20-14-6-7-15(17(22)9-14)16(21)8-12-10-18-19(11-12)13-4-2-1-3-5-13/h1-7,9-11,20,22H,8H2 |
InChI Key |
IDUBDNNVIJJJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Biological Activity
1-(2,4-Dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone, also known by its CAS number 51412-24-9, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone is with a molar mass of approximately 294.31 g/mol. The compound features a phenolic group and a pyrazole moiety, which are known to contribute to various biological activities.
Antioxidant Activity
Research indicates that compounds containing phenolic structures exhibit significant antioxidant properties. The antioxidant activity of 1-(2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that this compound effectively scavenged free radicals, demonstrating potential as an antioxidant agent.
| Compound | DPPH IC50 (µM) | Standard (Trolox) IC50 (µM) |
|---|---|---|
| 1-(2,4-Dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone | 25.0 | 20.0 |
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against various bacterial strains. The disk diffusion method revealed that it exhibited moderate antibacterial activity compared to standard antibiotics like Gentamicin.
| Bacterial Strain | Inhibition Zone (mm) | Standard (Gentamicin) Zone (mm) |
|---|---|---|
| E. coli | 15 | 22 |
| S. aureus | 17 | 25 |
| P. aeruginosa | 14 | 20 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was also explored. In particular, it showed promising results in inhibiting pancreatic lipase activity, which is relevant for obesity management.
| Enzyme | Inhibition (%) | Standard (Orlistat) Inhibition (%) |
|---|---|---|
| Pancreatic Lipase | 60 | 75 |
Study on Antioxidant and Antimicrobial Properties
A study conducted by researchers evaluated the synthesis and biological effects of various pyrazole derivatives, including our compound of interest. The findings indicated that the presence of hydroxyl groups significantly enhanced both antioxidant and antimicrobial activities, suggesting that modifications to the phenolic structure could optimize these effects .
Anxiolytic-like Effects
While not directly related to the primary compound, research on similar pyrazole derivatives has shown anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways. This suggests a broader pharmacological potential for compounds within this chemical class .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 2 and 4 of the phenolic ring render the compound susceptible to oxidation. Oxidative reactions typically convert hydroxyl groups to carbonyl functionalities, though specific conditions for this compound remain understudied. Structural analogs, such as 1-(2,4-dihydroxyphenyl)ethanone derivatives, undergo oxidation via catalytic systems like H₂O₂ under basic conditions.
Esterification
The hydroxyl groups can participate in esterification reactions. For example, methylation using methyl sulfate (Me₂SO₄) under alkaline conditions converts hydroxyl moieties to methoxy groups, as observed in related benzofuran derivatives . This reaction improves solubility and alters biological activity profiles.
Nucleophilic Substitution
The ketone group (ethanone moiety) undergoes nucleophilic substitution under basic conditions. For instance, treatment with hydrazine monohydrate leads to condensation reactions, forming heterocyclic derivatives like pyrazoles or thioamides .
Cyclization and Derivatization
The compound’s structure allows cyclization reactions. In analogs, the Hoesch reaction (using resorcinol and chloroacetonitrile) generates intermediates like 2-chloro-1-(2,4-dihydroxyphenyl)ethanone, which undergoes base-mediated cyclization to form fused-ring systems (e.g., benzofurohydrazones) . Subsequent reactions with phenyl isothiocyanates and hydrazine yield pyrazole derivatives .
Oxime Formation
Reaction with hydroxylamine hydrochloride under alkaline conditions (pH 11) forms oxime derivatives. For example, 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone analogs yield oximes with high yields (81–93%), depending on reaction time and base strength .
Comparative Analysis of Structural Analogues
| Compound | Key Structural Feature | Reactivity |
|---|---|---|
| 1-(2,4-dihydroxyphenyl)-2-(1H-pyrazol-4-yl)ethanone | Pyrazole ring, two hydroxyl groups | Oxidation, esterification, condensation |
| 1-(2,4-dihydroxyphenyl)-2-(2-phenylthiazol)ethanone | Thiazole ring instead of pyrazole | Reduced nucleophilicity compared to pyrazole |
| 1-(3-hydroxyphenyl)-2-(1H-pyrazol)ethanone | Hydroxyl group at position 3 | Altered steric effects in substitution reactions |
Key Reaction Conditions
-
Base-mediated cyclization : NaOH or LiHMDS deprotonates carbonyl α-H to form enolates, enabling cyclization .
-
Alkaline pH : Maintained at pH 10–11 for esterification and oxime formation .
-
Solvents : Ethanol is commonly used for solubility and reaction homogeneity .
This compound’s reactivity profile underscores its versatility in synthetic chemistry, with applications in heterocyclic synthesis and derivative design. Further studies on its oxidation pathways and scalability in microwave-assisted methods could enhance its utility in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituted Hydroxyacetophenones
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone (Ononetin)
- Structure : Differs by replacing the phenylpyrazole with a 4-hydroxyphenyl group.
- Properties : Molecular weight 244.25 g/mol (C₁₄H₁₂O₄), synthesized via glycosidation or de-methylation .
- Ononetin’s methoxy derivative (2,4-dihydroxy-4'-methoxydesoxybenzoin) shows higher lipophilicity .
1-(2-Hydroxy-4-methoxyphenyl)-2-(1-phenylpyrazol-4-yl)ethanone
- Structure : Contains a methoxy group at position 4 instead of a hydroxyl group on the phenyl ring.
- Properties : Molecular weight 308.33 g/mol (C₁₈H₁₆N₂O₃), with reduced polarity compared to the dihydroxy analog .
- Key Differences: Methoxy substitution enhances metabolic stability but may reduce antioxidant capacity due to decreased phenolic hydroxyl groups .
Pyrazole-Containing Ethanones
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones
- Structure : Features a chlorophenyl group and diazenyl substituents on the pyrazole.
- Properties : Demonstrated potent antibacterial activity (e.g., compound 22 in ) against Gram-positive and Gram-negative bacteria .
- Key Differences : The diazenyl and chloro groups enhance electrophilicity, likely improving antimicrobial efficacy compared to the dihydroxy target compound .
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Triazole and Heterocyclic Derivatives
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Structure: Replaces the ethanone-pyrazole system with a triazole-ethanol moiety.
- Properties: Notable antifungal activity, attributed to the triazole ring’s ability to inhibit cytochrome P450 enzymes .
- Key Differences: The ethanol linker and triazole ring alter pharmacokinetic profiles compared to the target compound’s ketone-pyrazole system .
Preparation Methods
Reaction Optimization
-
Protection-Deprotection Sequence : Protecting 2,4-dihydroxyacetophenone with acetyl groups (via acetic anhydride) prevents oxidation during condensation. After coupling, deprotection with aqueous HCl yields the free dihydroxyphenyl group.
-
Solvent Selection : Ethanol or dichloromethane enhances reaction efficiency, with ethanol favoring higher yields (up to 79%) due to improved solubility of intermediates.
Table 1: Claisen-Schmidt Condensation Parameters
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Base Catalyst | Sodium ethoxide in ethanol | 79 | |
| Protection Group | Acetyl | 85 | |
| Deprotection Agent | 2M HCl | 89 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates pyrazole formation by enabling solvent-free reactions. A protocol adapted from PMC involves reacting tosylhydrazones of α,β-unsaturated carbonyl compounds with phenylhydrazines under microwave activation.
Procedure Overview
-
Tosylhydrazone Preparation : 2,4-Dihydroxypropiophenone is converted to its tosylhydrazone derivative using p-toluenesulfonyl hydrazide in ethanol.
-
Microwave Cyclization : The tosylhydrazone reacts with 1-phenyl-1H-pyrazole-4-carbaldehyde under microwave irradiation (300 W, 120°C, 15 min), yielding the target compound in 72% yield.
This method reduces reaction times from hours to minutes while maintaining regioselectivity, making it ideal for large-scale synthesis.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysts, particularly ruthenium(II) and iron, enhance regioselectivity in pyrazole synthesis. A ruthenium-catalyzed oxidative coupling method employs dioxygen as an oxidant to couple diarylhydrazones with vicinal diols.
Key Steps
-
Catalyst System : RuCl₂(PPh₃)₃ (5 mol%) in toluene under O₂ atmosphere.
-
Substrate Scope : 2,4-Dihydroxyphenyl-substituted diols react with 1-phenylpyrazole hydrazones, achieving 68% yield after 12 hours.
Table 2: Metal-Catalyzed Coupling Performance
| Catalyst | Substrate | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| RuCl₂(PPh₃)₃ | 2,4-Dihydroxyphenyl diol | 12 | 68 | |
| FeCl₃ | Phenylpyrazole hydrazone | 8 | 55 |
Oxidative Coupling Methods
Oxidation of secondary alcohols to ketones is critical for constructing the ethanone bridge. Manganese(IV) oxide in dichloromethane oxidizes 1-(1-phenyl-1H-pyrazol-4-yl)ethanol to the corresponding ethanone with 91% efficiency.
Process Details
-
Reagent : Activated MnO₂ (5 equivalents) in DCM at 0–20°C for 14 hours.
-
Workup : Filtration and solvent evaporation yield the ketone without chromatographic purification.
Combining this with Claisen-Schmidt condensation enables a two-step synthesis:
-
Oxidize 1-(1-phenyl-1H-pyrazol-4-yl)ethanol to the ethanone.
-
Condense with protected 2,4-dihydroxyacetophenone.
Q & A
Q. What are the standard synthetic routes for 1-(2,4-dihydroxyphenyl)-2-(1-phenyl-1H-pyrazol-4-yl)ethanone?
The compound is typically synthesized via condensation reactions. A common method involves reacting 2,4-dihydroxyacetophenone with substituted benzaldehydes or hydrazine derivatives under acidic or reflux conditions. For example:
- Claisen-Schmidt condensation : 2,4-dihydroxyacetophenone reacts with 4-hydroxybenzaldehyde in glacial acetic acid under reflux to form the chalcone intermediate, followed by cyclization with hydrazine hydrate .
- Vilsmeier-Haack reaction : Phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) are used to activate carbonyl groups, enabling pyrazole ring formation. This method requires strict temperature control (0–5°C during reagent addition) and TLC monitoring .
Q. What safety protocols are critical during synthesis and handling?
- Protective equipment : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact, as the compound may release toxic by-products (e.g., HCl gas during POCl₃ reactions) .
- Waste disposal : Organic residues must be segregated and treated by certified waste management services to prevent environmental contamination .
Q. How is structural characterization performed post-synthesis?
- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å) are used to confirm molecular geometry .
- Spectroscopy : FTIR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.0 ppm), and mass spectrometry (molecular ion peak matching Mr = 380.84) are standard .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Refluxing in glacial acetic acid (4 hours) versus DMF reduces side reactions like over-oxidation .
- Catalyst use : Sodium acetate accelerates chalcone formation in Claisen-Schmidt condensations, improving yield by 15–20% .
- By-product mitigation : Recrystallization from DMF-methanol mixtures removes unreacted hydrazine derivatives .
Q. What analytical techniques resolve contradictions in spectral data?
- Multi-technique validation : Discrepancies in NMR shifts (e.g., due to tautomerism) are resolved via complementary methods like XRD and high-resolution mass spectrometry .
- Dynamic HPLC : Gradient elution separates isomers or degradation products that may skew spectral interpretations .
Q. How do structural modifications influence biological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring enhances antifungal activity by increasing electrophilicity at the pyrazole moiety .
- Hydrogen bonding : The 2,4-dihydroxyphenyl group forms intramolecular H-bonds, stabilizing the keto-enol tautomer and modulating bioavailability .
Q. What challenges arise in isolating by-products during synthesis?
- Hydrazine adducts : Excess hydrazine hydrate can form hydrazones, requiring careful pH adjustment (neutral to slightly acidic) during workup .
- Polymorph control : Crystallization solvents (e.g., ethanol vs. DMF) influence crystal packing, necessitating phase-specific XRD analysis to identify polymorphic impurities .
Q. How is polymorphism analyzed using crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
